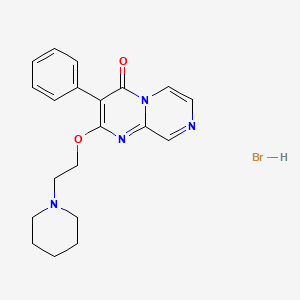
5-(4-Phenylbutyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a thioxo group (C=S) attached to a dihydropyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes, amines, and thiourea under acidic or basic conditions. One common method involves the reaction of 4-phenylbutylamine with thiourea and an aldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidinones.
Substitution: The phenylbutyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenylbutyl group may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the phenylbutyl group, resulting in different chemical and biological properties.
5-(4-Phenylbutyl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one: Contains an oxo group instead of a thioxo group, leading to variations in reactivity and mechanism of action.
Uniqueness
5-(4-Phenylbutyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the phenylbutyl and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
21325-53-1 |
|---|---|
Molekularformel |
C14H16N2OS |
Molekulargewicht |
260.36 g/mol |
IUPAC-Name |
5-(4-phenylbutyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H16N2OS/c17-13-12(10-15-14(18)16-13)9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17,18) |
InChI-Schlüssel |
CFSBKOYOODINFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=CNC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


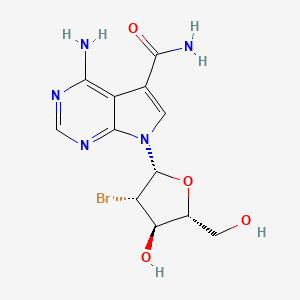
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922574.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)

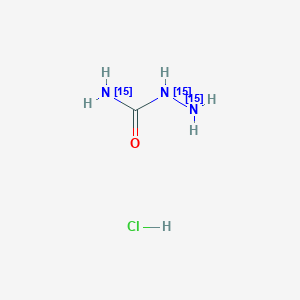
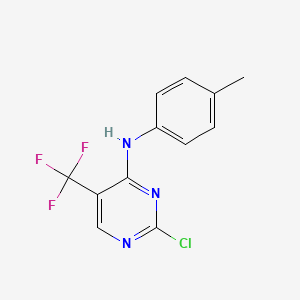
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
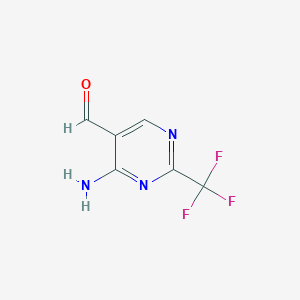


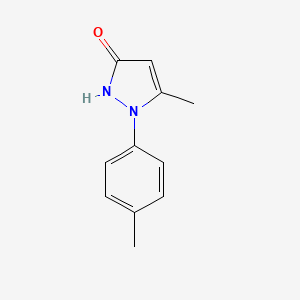
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
